molecular formula C23H28N2O3 B6059745 Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate

Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B6059745
M. Wt: 380.5 g/mol
InChI Key: BEZHFKBKOFWEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a piperidine ring, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Piperidine Ring Formation: The piperidine ring can be constructed via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Cyclopropylmethyl bromide with a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It may be utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(cyclopropylmethyl)-1-(quinoline-4-carbonyl)piperidine-4-carboxylate: Lacks the methyl group on the quinoline ring.

    Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-3-carboxylate: Has a different position of the carboxylate group on the piperidine ring.

Uniqueness

Ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate is unique due to the presence of the methyl group on the quinoline ring, which may influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a pharmacologically active compound, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 4-(cyclopropylmethyl)-1-(6-methylquinoline-4-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-3-28-22(27)23(15-17-5-6-17)9-12-25(13-10-23)21(26)18-8-11-24-20-7-4-16(2)14-19(18)20/h4,7-8,11,14,17H,3,5-6,9-10,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZHFKBKOFWEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=C3C=C(C=CC3=NC=C2)C)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.